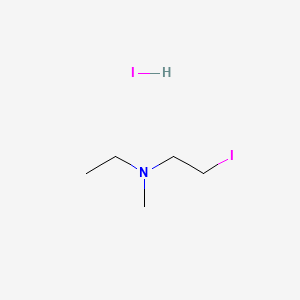

Ethyl(2-iodoethyl)methylaminehydroiodide

Description

Ethyl(2-iodoethyl)methylamine hydroiodide is a quaternary ammonium iodide salt characterized by its complex alkyl-iodo substituents. While direct references to this compound are absent in the provided evidence, its structure can be inferred as a derivative of simpler amine hydroiodides (e.g., methylamine hydroiodide or ethylamine hydroiodide) with additional functionalization. Such compounds are typically hygroscopic crystalline solids, used in niche applications such as organic synthesis or materials science. The presence of both ethyl and iodoethyl groups may influence its solubility, stability, and reactivity compared to simpler analogs .

Properties

Molecular Formula |

C5H13I2N |

|---|---|

Molecular Weight |

340.97 g/mol |

IUPAC Name |

N-ethyl-2-iodo-N-methylethanamine;hydroiodide |

InChI |

InChI=1S/C5H12IN.HI/c1-3-7(2)5-4-6;/h3-5H2,1-2H3;1H |

InChI Key |

CBFJYVBOFWEXIK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)CCI.I |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl(2-iodoethyl)methylaminehydroiodide typically involves the reaction of ethylamine with iodoethane in the presence of a suitable base. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C. Industrial production methods may involve more advanced techniques to ensure high purity and yield.

Chemical Reactions Analysis

Ethyl(2-iodoethyl)methylaminehydroiodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl(2-iodoethyl)methylaminehydroiodide is widely used in scientific research due to its versatile properties. Some of its applications include:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and other therapeutic agents.

Biological Research: It is employed in studies involving biochemical pathways and molecular interactions.

Industrial Applications: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(2-iodoethyl)methylaminehydroiodide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key properties of Ethyl(2-iodoethyl)methylamine hydroiodide (inferred) and related hydroiodide salts:

Key Observations :

- Molecular Weight : The target compound’s molecular weight is significantly higher due to its branched structure and iodine content.

- Stability : Simpler hydroiodides like MAI are stable crystalline solids, but the target compound’s stability may be reduced due to steric hindrance and iodine’s propensity for light-induced degradation .

- Hygroscopicity : All hydroiodides are hygroscopic, but complex structures may exhibit altered moisture absorption kinetics .

Solubility and Reactivity

- MAI : Highly soluble in polar aprotic solvents like DMF and DMSO, critical for perovskite precursor solutions .

- Ethylamine hydroiodide: Solubility likely similar to MAI but less studied; may require ethanol or acetone for dissolution .

- Target Compound: Expected to have lower solubility in common solvents due to bulky substituents, necessitating specialized solvents (e.g., triglycol monomethyl ether or 2-(2-methoxyethoxy) ethanol) .

Cost and Availability

- MAI: Commercially available at ~JPY 220,000 per 500g (similar to monomethylamine hydroiodide in ), reflecting high purity requirements .

- Ethylamine hydroiodide : Less expensive than MAI but pricing data is unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.